2-(Octadecyloxy)ethanol
Overview
Description
While the provided papers do not directly discuss 2-(Octadecyloxy)ethanol, they offer insights into the behavior of similar compounds, particularly alcohols with long carbon chains and ether groups. The first paper examines the interactions and thermodynamic properties of binary liquid mixtures involving alkoxy alkanols and alcohols with different carbon chain lengths . The second paper investigates the solubility of linear C8 alcohols in supercritical carbon dioxide and how the position of the hydroxyl group affects this solubility . These studies can provide a foundational understanding of the behavior of 2-(Octadecyloxy)ethanol, given its structural similarities to the compounds studied.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-(Octadecyloxy)ethanol would consist of a long hydrocarbon chain typical of octadecyl groups, connected to an ethoxy group (–O–CH2–CH2–OH). The presence of the ether linkage and terminal hydroxyl group would influence the compound's polarity and potential for hydrogen bonding. The papers suggest that the position of the hydroxyl group can significantly affect the polarity and solubility of alcohols .
Chemical Reactions Analysis
Although the provided papers do not discuss the chemical reactions of 2-(Octadecyloxy)ethanol, we can infer that it may undergo reactions typical of alcohols and ethers. These could include reactions with acids to form esters, oxidation to form aldehydes or ketones, and reactions with halogenating agents. The long hydrocarbon chain may also be susceptible to reactions characteristic of alkanes, such as combustion or halogenation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Octadecyloxy)ethanol can be partially inferred from the studies on related compounds. The first paper indicates that the size of the molecule and the strength of specific and non-specific interactions between components can significantly affect the thermodynamic properties of alkoxy alkanols . The second paper suggests that the solubility of alcohols in supercritical carbon dioxide is influenced by the polarity of the alcohol, which is affected by the position of the hydroxyl group . For 2-(Octadecyloxy)ethanol, we can expect properties such as low solubility in water due to the long hydrophobic chain, potential for forming hydrogen bonds due to the hydroxyl group, and a relatively high boiling point.
Scientific Research Applications
1. Trace Element Analysis
2-(Octadecyloxy)ethanol, as a modifier of octadecyl silica disks, plays a critical role in the enrichment and detection of trace amounts of copper(II) ions in water samples. The modified disks are effective for preconcentration, followed by nitric acid elution and flame atomic absorption spectrometric determination, providing a method for the extraction, recovery, and detection of copper in various water samples (Fathi & Yaftian, 2009).
2. Nanomechanical Sensing and Odor Analysis
This chemical is used in the functionalization of nanoparticles for nanomechanical sensor arrays. It enhances the prediction accuracy for water in machine learning-based quantitative odor analysis, particularly when combined with other functional groups like aminopropyl. This approach demonstrates a significant advancement in gas phase sensing through systematic material design (Shiba et al., 2018).
3. CO2-Responsive Solutions
Research indicates that solutions containing sodium octadecyl sulfate and 2-(dimethylamino)ethanol exhibit switchable viscosity in the presence of CO2, forming viscoelastic worm-like micelles. This discovery has potential implications in developing smart materials responsive to environmental changes (Su, Cunningham, & Jessop, 2013).
4. Solvent Extraction
The compound has been studied in the context of solvent extraction, particularly in the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes. This process is significant for understanding the physical and reactive extraction of phenolic alcohols, common in olive mill wastewater (Reis, Freitas, Ferreira, & Carvalho, 2006).
5. Fuel and Combustion Studies
In fuel research, this compound is referenced in studies exploring the effects of additives like 2-ethyl-hexyl nitrate on HCCI combustion properties, particularly in relation to ethanol addition to gasoline. Understanding these interactions is crucial for developing more efficient and cleaner-burning fuel blends (Alemahdi & Tunér, 2020).
Safety And Hazards
When handling 2-(Octadecyloxy)ethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
2-octadecoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDSZQHPUZUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9005-00-9 | |
Record name | Polyethylene glycol monostearyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9005-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60858842 | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Octadecyloxy)ethanol | |
CAS RN |
2136-72-3 | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2136-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(octadecyloxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.